molecular formula C12H13NO2 B1601378 4-(Pyrrolidine-1-carbonyl)benzaldehyde CAS No. 80020-05-9

4-(Pyrrolidine-1-carbonyl)benzaldehyde

Cat. No. B1601378
CAS RN: 80020-05-9
M. Wt: 203.24 g/mol
InChI Key: XTXKPVXZEDERLE-UHFFFAOYSA-N
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Description

“4-(Pyrrolidine-1-carbonyl)benzaldehyde” is a specialty product used for proteomics research . It has a molecular formula of C12H13NO2 and a molecular weight of 203.24 .


Synthesis Analysis

The synthesis of “4-(Pyrrolidine-1-carbonyl)benzaldehyde” involves the reaction of 4-formylbenzoic acid with pyrrolidine, 2-chloro-1,3-dimethylimidazonium chloride, and triethylamine in dichloromethane . The reaction is stirred at room temperature for 5 hours, and the crude product is obtained after treatment with dichloromethane as the extracting solvent .


Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry
    • Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Scientific Field : Autoimmune Diseases

    • Application : Pyrrolidine derivatives have been used in the development of new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
    • Methods of Application : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of these new series of cis-3,4-diphenylpyrrolidine derivatives .
    • Results or Outcomes : The study by Jiang et al. showed promising results in the development of new treatments for autoimmune diseases .
  • Scientific Field : Androgen Receptor Modulation

    • Application : 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds were developed by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
    • Methods of Application : The study by Asano et al. involved the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as a method of modifying the pharmacokinetic profile .
    • Results or Outcomes : The study resulted in the development of new SARMs with improved pharmacokinetic profiles .
  • Scientific Field : Organic Synthesis

    • Application : Pyrrolidine derivatives are used in the organocatalytic synthesis of pyrroles . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural product synthesis .
    • Methods of Application : The synthesis involves a multicomponent reaction of 1,2-diones, aryl amines, and aldehydes in the presence of 4-methylbenzenesulfonic acid monohydrate (TsOH·H2O) as an organocatalyst .
    • Results or Outcomes : The method allows for the efficient construction of several polysubstituted pyrroles in acceptable to good yield (42–87%) .
  • Scientific Field : Drug Discovery

    • Application : Pyrrolidine is used as a versatile scaffold for the development of novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

4-(pyrrolidine-1-carbonyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-9-10-3-5-11(6-4-10)12(15)13-7-1-2-8-13/h3-6,9H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXKPVXZEDERLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509868
Record name 4-(Pyrrolidine-1-carbonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidine-1-carbonyl)benzaldehyde

CAS RN

80020-05-9
Record name 4-(Pyrrolidine-1-carbonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.0 g (6.7 mmol) of 4-formylbenzoic acid was dissolved in 20 ml of dichloromethane. 0.67 ml (8.0 mmol) of pyrrolidine, 1.35 g (8.0 mmol) of 2-chloro-1,3-dimethylimidazonium chloride and 2.8 ml (20.5 mmol) of triethylamine were added to the obtained solution, and they were stirred at room temperature for 5 hours. After the treatment with dichloromethane as the extracting solvent by an ordinary method, the crude product was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
[Compound]
Name
2-chloro-1,3-dimethylimidazonium chloride
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Kumar, A Rana, CL Meena, N Sharma, Y Kumar… - …, 2018 - thieme-connect.com
Nucleophilic acylation of symmetrical carboxylic anhydrides has inherited limitation of reaction efficiency along with relatively poor reactivity. Traditionally, one equivalent carboxylic acid …
Number of citations: 12 www.thieme-connect.com

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